

Crystal Structure Analysis of Substituted Pyrazole Ethanone Compounds: A Technical Guide

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Compound of Interest

Compound Name: 1-(1,3-Dimethyl-1*H*-pyrazol-5-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole ethanone compounds represent a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry and materials science. Their versatile scaffold allows for a wide array of chemical modifications, leading to a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.^[2] This technical guide provides an in-depth overview of the crystal structure analysis of substituted pyrazole ethanone compounds, detailing experimental protocols, presenting key crystallographic data, and visualizing relevant biological pathways.

Experimental Protocols

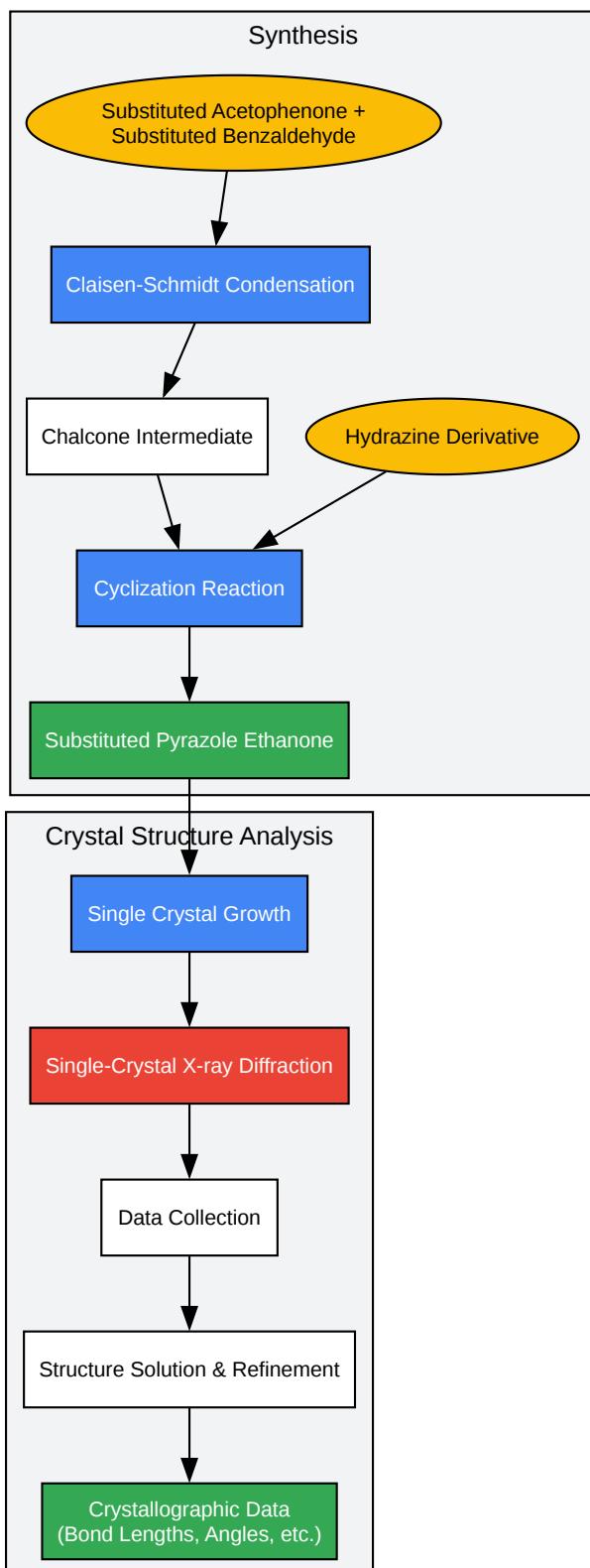
The determination of the crystal structures for substituted pyrazole ethanone derivatives predominantly relies on single-crystal X-ray diffraction. This technique provides precise information regarding bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's solid-state conformation and packing.^{[2][3]}

Synthesis of Substituted Pyrazole Ethanone Derivatives

A common and effective method for the synthesis of pyrazole ethanone derivatives involves the cyclization of chalcones.^{[3][4]} Chalcones, which are α,β -unsaturated ketones, serve as versatile intermediates for the construction of the pyrazole ring system.^[3] The general synthetic route typically involves two main steps:

- Chalcone Synthesis: This step often involves a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide.^[5]
- Pyrazole Formation: The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent, often with an acid or base catalyst, to yield the final substituted pyrazole ethanone compound.^{[3][4]}

The following diagram illustrates a generalized workflow for the synthesis and subsequent crystal structure analysis of these compounds.



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Fig. 1: Experimental workflow from synthesis to crystal structure analysis.

Single-Crystal X-ray Diffraction Protocol

A generalized protocol for the single-crystal X-ray diffraction of substituted pyrazole ethanone compounds is outlined below.[2][6][7][8]

- **Crystal Selection and Mounting:** A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is selected under a polarizing microscope.[6][7] The crystal should be well-formed and free of significant defects.[6] It is then mounted on a goniometer head using a suitable adhesive or cryo-oil.[2][6]
- **Data Collection:** The mounted crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations.[2] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).[2][8] A series of diffraction images are recorded as the crystal is rotated.[7]
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.[7] Software is used to correct for experimental factors such as absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] This model is then refined using full-matrix least-squares on F^2 to minimize the difference between the observed and calculated structure factors.[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Data Analysis and Visualization:** The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[2] This data is then analyzed to understand the molecular conformation and crystal packing.[2]

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for representative substituted pyrazole ethanone and related pyrazole derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone[9]	1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone[10]
Chemical Formula	C ₁₁ H ₈ Cl ₂ N ₂ O ₂	C ₁₂ H ₉ F ₃ N ₂ O ₂
Formula Weight	271.09	270.21
Crystal System	Triclinic	Triclinic
Space Group	P-1	P-1
a (Å)	4.2030 (1)	7.4779 (19)
b (Å)	10.3074 (3)	11.9390 (18)
c (Å)	13.4966 (4)	13.8587 (14)
α (°)	87.510 (2)	78.591 (11)
β (°)	83.774 (1)	80.090 (17)
γ (°)	88.335 (1)	78.791 (18)
Volume (Å ³)	580.53 (3)	1178.2 (4)
Z	2	4
Temperature (K)	296	293
Radiation (λ, Å)	Mo Kα (0.71073)	Mo Kα (0.71073)
Reflections Collected	10353	4766
Independent Reflections	2861	4567
Final R indices [I>2σ(I)]	R1 = 0.035, wR2 = 0.093	R1 = 0.055, wR2 = 0.165

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone[9]

Bond	Length (Å)	Angle	Degree (°)
O2—C8	1.200 (2)	N1—C8—O2	121.2 (2)
N1—C8	1.391 (2)	N1—C8—C7	117.3 (1)
N1—N2	1.365 (2)	C8—N1—N2	120.3 (1)
N2—C9	1.329 (2)	N1—N2—C9	111.9 (1)
C9—C10	1.400 (3)	N2—C9—C10	105.7 (2)
C10—C11	1.352 (3)	C9—C10—C11	110.1 (2)
C11—N1	1.348 (2)	C10—C11—N1	106.6 (2)
C7—O1	1.417 (2)	C11—N1—C8	130.9 (2)
C7—C8	1.506 (2)	O1—C7—C8	109.1 (1)

Biological Significance and Signaling Pathways

Many pyrazole derivatives exhibit their biological effects by modulating key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.[\[2\]](#)

Understanding these pathways is critical for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[\[11\]](#) It controls the expression of pro-inflammatory genes, including cytokines and chemokines.[\[11\]](#) Some pyrazole compounds have been shown to inhibit NF-κB activation, thereby reducing inflammation.[\[1\]](#)

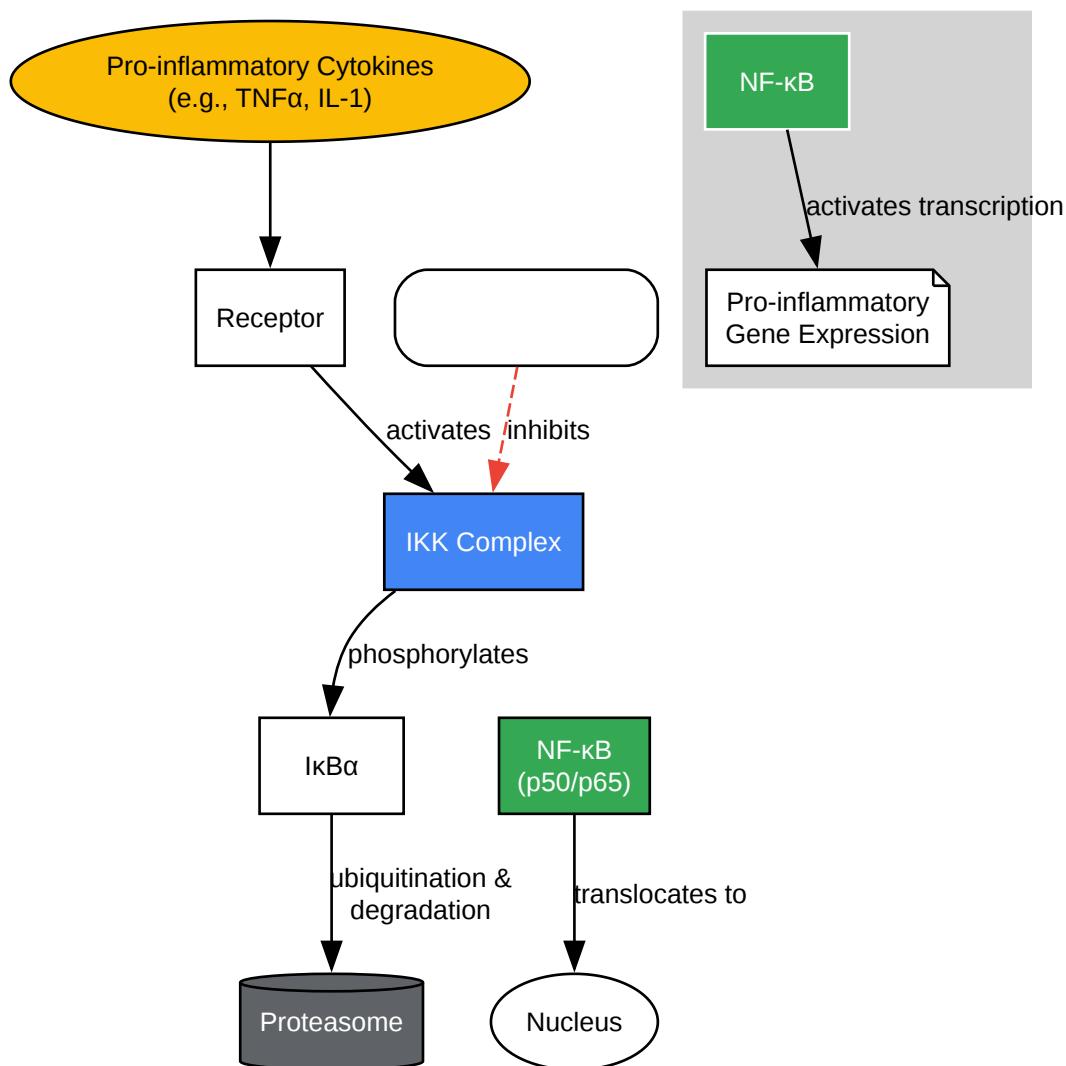
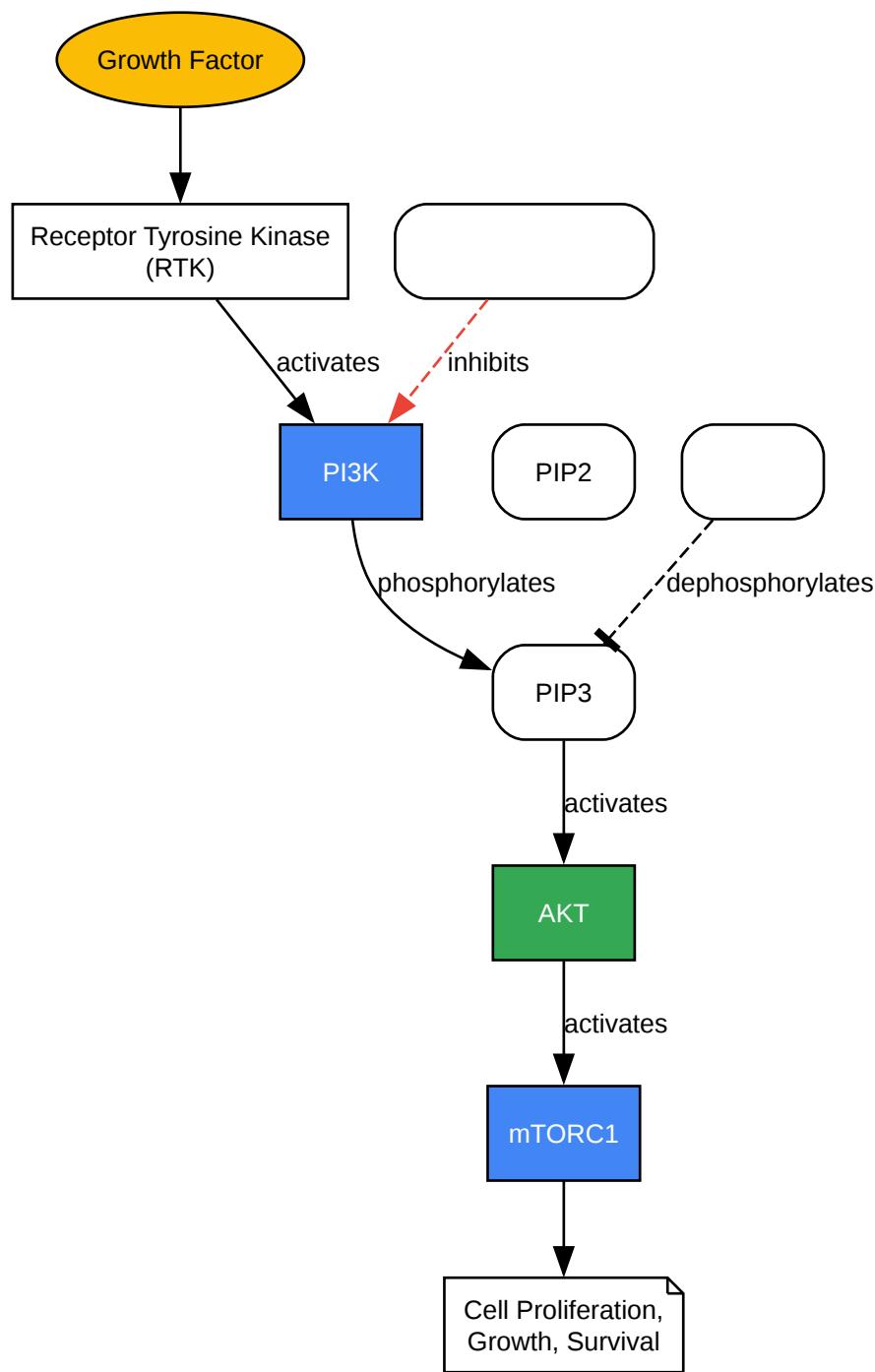
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Fig. 2: Inhibition of the NF-κB signaling pathway by pyrazole compounds.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^{[12][13]} Dysregulation of this pathway is frequently observed in cancer.^[13] Pyrazole derivatives have been investigated as potential inhibitors of kinases within this pathway, such as PI3K and mTOR.^[2]



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Fig. 3: Potential inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

Conclusion

The crystal structure analysis of substituted pyrazole ethanone compounds provides invaluable insights into their molecular architecture, which is fundamental for understanding their chemical

properties and biological activities. The combination of robust synthetic methodologies and detailed structural elucidation through single-crystal X-ray diffraction allows for the systematic exploration of structure-activity relationships. This knowledge is paramount for the rational design of novel pyrazole-based therapeutics that can selectively target key signaling pathways implicated in various diseases. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the fields of medicinal chemistry and drug development.

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